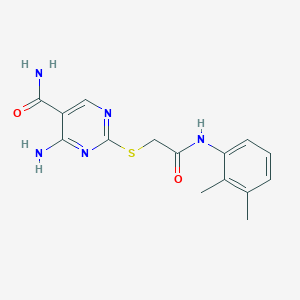

4-Amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)pyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

4-amino-2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylpyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2S/c1-8-4-3-5-11(9(8)2)19-12(21)7-23-15-18-6-10(14(17)22)13(16)20-15/h3-6H,7H2,1-2H3,(H2,17,22)(H,19,21)(H2,16,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBAWKBAFQWEYQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=C(C(=N2)N)C(=O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)pyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C19H19N5O4S

- Molecular Weight : 413.5 g/mol

- CAS Number : 868226-00-0

The compound features a pyrimidine core substituted with various functional groups that contribute to its biological activity. The presence of the thioether and amine functionalities is particularly relevant for its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit notable anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

-

Mechanisms of Action

- Inhibition of key signaling pathways involved in tumor growth, such as the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) pathways.

- Induction of apoptosis in cancer cells through the activation of caspases and other apoptotic markers.

-

Case Studies

- A study demonstrated that similar thieno[2,3-d]pyrimidine compounds showed IC50 values as low as 3 nM against HT1080 human fibrosarcoma cells, indicating strong potency against tumor cells .

- Another investigation into the encapsulation of 4-amino-pyrimidine compounds in liposomes showed improved therapeutic efficacy compared to free forms, achieving tumor inhibition rates significantly higher than standard treatments like 5-fluorouracil .

Other Biological Activities

Beyond anticancer properties, the compound has been studied for additional biological activities:

- Antimicrobial Activity

- Some derivatives have shown promising results against Gram-positive bacteria, indicating potential use as antimicrobial agents.

- Cytotoxicity Studies

Data Table: Biological Activity Summary

| Activity Type | Target Cell Lines | IC50 Value (nM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | HT1080 | 3 | VEGF/KDR and PDGF receptor inhibition |

| Anticancer | MDA-MB-231 | Varies | Apoptosis induction |

| Antimicrobial | Gram-positive bacteria | Not specified | Bactericidal activity |

| Cytotoxicity | MCF-7, HepG2 | Varies | Cell cycle arrest and apoptosis |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

Key structural analogs and their differences are summarized below:

*Note: Molecular weight estimated based on structural formula.

Key Observations:

Thioether Linkage Variations :

- The target compound’s 2-oxoethylthio group is shared with analogs like 2d , but the substituent on the phenyl ring (2,3-dimethyl vs. 4-nitro in 2d ) alters electronic properties. Nitro groups are electron-withdrawing, while methyl groups are electron-donating, affecting reactivity and solubility.

- Simple alkylthio groups (e.g., methylthio in ) reduce steric hindrance compared to the target’s bulky 2,3-dimethylphenyl chain.

Carboxamide vs. Ester/Carbonitrile: The target’s carboxamide at position 5 enhances hydrogen-bonding capacity compared to ester derivatives (e.g., Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate ), which may improve target binding in biological systems.

Thermal Stability :

Q & A

Q. What are the standard synthetic routes for 4-Amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)pyrimidine-5-carboxamide?

The compound is synthesized via nucleophilic substitution of 2-methylthiopyrimidine precursors with amines. A general procedure involves refluxing 2-methylthiopyrimidine derivatives (5.0 mmol) with amines (e.g., 2,3-dimethylphenylamine) in solvents like DMSO:Water (5:5), followed by acidification with dilute HCl to precipitate the product. Crystallization from appropriate solvents yields the final compound .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

- 1H NMR spectroscopy to verify substituent integration and positional isomerism.

- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.

- Melting point analysis to assess purity (e.g., compounds with similar structures exhibit melting points between 150–224°C) .

- HPLC or TLC for monitoring reaction progress and purity .

Q. What biological activities have been reported for this compound, and which assays are commonly used?

While direct data on this compound is limited, structurally related thieno[2,3-d]pyrimidine carboxamides exhibit antimicrobial activity. For example, derivatives inhibit Proteus vulgaris and Pseudomonas aeruginosa growth via broth microdilution assays (MIC values: 32–64 µg/mL) . Standard assays include agar diffusion and microplate-based viability tests .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

Optimization strategies include:

- Varying amines : Substituting cyclohexylamine or phenylethylamine alters reactivity and yield (e.g., yields range from 70–96% for similar compounds) .

- Solvent selection : Polar aprotic solvents like DMSO enhance nucleophilic substitution efficiency .

- Temperature control : Prolonged reflux (12–24 hours) ensures complete substitution .

Q. How should researchers address contradictions in reported biological activity data across studies?

- Cross-validation : Replicate assays under standardized conditions (e.g., pH, inoculum size) to minimize variability .

- Structural benchmarking : Compare substituent effects (e.g., 2-(benzylthio) groups in compound 2d showed superior activity vs. alkylthio derivatives) .

- Mechanistic studies : Use molecular docking to identify binding interactions with bacterial targets (e.g., dihydrofolate reductase) .

Q. What strategies are employed to elucidate the mechanism of action of this compound?

- Structure-Activity Relationship (SAR) studies : Modify substituents (e.g., methyl, benzylthio) to correlate structural features with activity .

- Molecular modeling : Simulate interactions with enzymatic active sites (e.g., thieno[2,3-d]pyrimidines targeting bacterial folate pathways) .

- Enzyme inhibition assays : Measure IC50 values against purified targets (e.g., dihydrofolate reductase) .

Q. How are derivatives of this compound designed to enhance pharmacological properties?

- Bioisosteric replacement : Substitute the pyrimidine core with thieno[2,3-d]pyrimidine to improve metabolic stability .

- Side-chain modifications : Introduce halogenated or methoxy-phenyl groups to enhance lipophilicity and membrane penetration .

- Prodrug strategies : Incorporate ester moieties (e.g., ethyl carboxylates) to improve solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.